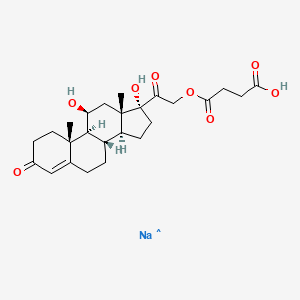
Fmrfamide
Overview
Description
Mechanism of Action
Target of Action
FMRFamide (H-Phe-Met-Arg-Phe-NH2) belongs to a family of neuropeptides known as this compound-related peptides (FaRPs). These peptides share a common -RFamide sequence at their C-terminus. First identified in the hard clam (Mercenaria mercenaria), this compound is thought to play a crucial role in cardiac activity regulation .
Mode of Action
This compound interacts with its targets through a well-defined structure. The peptide’s backbone forms an anti-parallel β-sheet with the β6–β7 loop. Hydrogen bonds stabilize this interaction. Additionally, hydrophobic interactions occur between the hydrophobic side chains of this compound and several amino acids. Notably, the interaction between Met2 and Phe453 is critical. On the hydrophilic side, the amide group at the C-terminus forms a hydrogen bond with the carbonyl oxygen of Ala486 in the adjacent subunit .
Biochemical Pathways
In Mercenaria mercenaria, this compound increases both the force and frequency of the heartbeat. This effect is mediated through a biochemical pathway that likely involves the elevation of cytoplasmic cyclic adenosine monophosphate (cAMP) levels in the ventricular region. The precise downstream effects of this pathway remain an area of ongoing research .
Biochemical Analysis
Biochemical Properties
Fmrfamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to increase both the force and frequency of the heartbeat in the hard clam, Mercenaria mercenaria, through a biochemical pathway thought to involve the increase of cytoplasmic cAMP in the ventricular region .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by affecting heart rate, blood pressure, gut motility, feeding behavior, and reproduction . In vertebrates such as mice, this compound is known to affect opioid receptors, resulting in elicitation of naloxone-sensitive antinociception and reduction of morphine-induced antinociception .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and changes in gene expression. Only a few peptides have been assigned a receptor, and there is a need to clarify the pathway components and working mechanisms of the this compound signaling network .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmrfamide typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids . Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity . The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to obtain the desired peptide with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
Fmrfamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: The peptide can undergo substitution reactions, particularly at the arginine residue, where the guanidino group can be modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used for oxidation reactions.
Substitution: Various chemical reagents can be used to modify the arginine residue, depending on the desired substitution.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Restoration of the original methionine residue.
Substitution: Modified peptides with altered arginine residues.
Scientific Research Applications
Fmrfamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Neuropeptide Y (NPY): Shares structural similarities with Fmrfamide and is involved in regulating appetite and stress responses.
Substance P: Another neuropeptide with similar functions in pain perception and inflammatory responses.
Vasoactive Intestinal Peptide (VIP): Functions in smooth muscle relaxation and vasodilation.
Uniqueness
This compound is unique due to its specific -RFamide sequence and its role in regulating cardiac activity in invertebrates . Unlike other neuropeptides, this compound can directly activate ion channels, such as the this compound-activated sodium channel (FaNaC), leading to rapid physiological responses .
Properties
IUPAC Name |
(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N8O4S/c1-42-16-14-23(35-26(39)21(30)17-19-9-4-2-5-10-19)28(41)36-22(13-8-15-34-29(32)33)27(40)37-24(25(31)38)18-20-11-6-3-7-12-20/h2-7,9-12,21-24H,8,13-18,30H2,1H3,(H2,31,38)(H,35,39)(H,36,41)(H,37,40)(H4,32,33,34)/t21-,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSPDMCSKYUFBX-ZJZGAYNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64190-70-1 | |
| Record name | Fmrfamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064190701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NEUROPEPTIDE C (MACROCALLISTA NIMBOSA CARDIOEXCITATORY) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8953X1KZFL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















